N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that belongs to the oxalamide class of chemicals. This compound is characterized by its unique structure, which includes a dimethylamino group, a p-tolyl group, and a trifluoroethyl substituent. The compound's molecular formula is , and it has a molecular weight of approximately 345.32 g/mol.
The compound is typically sourced from chemical suppliers specializing in research-grade materials. It is classified under organic compounds, specifically as an amide derivative due to the presence of the oxalamide functional group. The oxalamide class is known for its diverse applications in medicinal chemistry and material science.
The synthesis of N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be achieved through several methods:
The structural formula of N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide features:
CN(C)C(CCNC(=O)C(=O)N(C(F)(F)F)C1=CC=C(C=C1)C)C
XYZ1234567890
(a placeholder for actual InChI key).The compound can undergo various chemical reactions typical for amides:
These reactions are often monitored using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into the functional groups present and confirm the structure.
The mechanism of action for N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is not fully elucidated but may involve:
Data regarding its pharmacodynamics and pharmacokinetics are essential for understanding its biological effects.
Relevant analyses such as Thermogravimetric Analysis (TGA) can provide insight into thermal stability.
N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4